molecular formula C11H7BrClNO2 B13562391 Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

Cat. No.: B13562391
M. Wt: 300.53 g/mol
InChI Key: OWXKZGRHKFXKDX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate (C₁₁H₇BrClNO₂) is a halogenated isoquinoline derivative with a molecular weight of approximately 300.54 g/mol. This compound features a methyl ester group at position 4, a bromine atom at position 6, and a chlorine atom at position 1 of the isoquinoline scaffold.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3

InChI Key

OWXKZGRHKFXKDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis via 6-Bromoquinoline-4-one Intermediate

A robust industrially applicable method for related bromo-chloroquinoline derivatives involves the following key steps, adaptable to isoquinoline derivatives:

Step Reagents & Conditions Description Yield & Notes
1 4-Bromoaniline + ethyl propiolate, methanol, N2 atmosphere, 30–50 °C Michael addition to form 3-(4-bromoaniline)ethyl acrylate intermediate Efficient formation of acrylate intermediate
2 Diphenyl ether, 200–220 °C, then petroleum ether precipitation Cyclization to 6-bromoquinoline-4(1H)-one Isolated as solid, high purity
3 6-Bromoquinoline-4(1H)-one + phosphorus oxychloride + toluene, reflux Chlorination at the 4-position to form 6-bromo-4-chloroquinoline derivative Moderate yield (~32%) after purification

This method, described in patent CN106432073B, emphasizes operational simplicity, environmental friendliness, and suitability for scale-up.

Chlorination of 6-Bromo-1-hydroxyisoquinoline

An alternative route to the 1-chloro derivative involves direct chlorination of 6-bromo-1-hydroxyisoquinoline:

Step Reagents & Conditions Description Yield & Notes
1 6-Bromo-1-hydroxyisoquinoline + phosphorus oxychloride (POCl3), 100 °C, 4 h Conversion of hydroxy to chloro group at position 1 62% isolated yield after chromatographic purification

This approach is documented in ChemicalBook and is a straightforward halogen exchange on the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides or reduced forms.

Scientific Research Applications

Chemistry: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry. Researchers investigate its role in targeting specific biological pathways and its efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between methyl 6-bromo-1-chloroisoquinoline-4-carboxylate and two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Substituents Ester Group
This compound C₁₁H₇BrClNO₂ ~300.54 * 6-Br, 1-Cl, 4-COOCH₃ Methyl
Ethyl 6-bromoisoquinoline-1-carboxylate C₁₂H₁₀BrNO₂ 280.12 3.3 6-Br, 1-COOCH₂CH₃ Ethyl
Methyl 1-chloroisoquinoline-4-carboxylate C₁₁H₈ClNO₂ 221.64 * 1-Cl, 4-COOCH₃ Methyl
Key Observations:

Halogenation Effects: The target compound contains both bromine and chlorine, whereas methyl 1-chloroisoquinoline-4-carboxylate lacks bromine. Bromine’s higher atomic weight and lipophilicity (compared to hydrogen) increase the target’s molecular weight and predicted logP, reducing aqueous solubility . Ethyl 6-bromoisoquinoline-1-carboxylate has bromine at position 6 but lacks chlorine, with the ester group at position 1 instead of 4. This positional difference may alter electronic properties and steric interactions in reactions .

Ester Group Influence :

  • The ethyl ester in the Ethyl 6-bromo analog contributes to a lower molecular weight (280.12 vs. ~300.54) compared to the target, despite the absence of chlorine. Ethyl esters generally exhibit higher lipophilicity than methyl esters, as reflected in its XLogP3 of 3.3 .

Partition Coefficients: While direct data for the target compound are unavailable, highlights that halogenation increases partition coefficients (logP) in sediment/water systems, suggesting this compound would have lower water solubility than its non-brominated analog .

Biological Activity

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is a halogenated isoquinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological interactions. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrClNC_{10}H_7BrClN and a molecular weight of 244.53 g/mol. Its structure includes an isoquinoline core substituted with a carboxylate group, which is known to enhance solubility and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The halogen substituents can modulate binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of specific signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting pharmacokinetics and drug interactions.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties : Initial findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant potency .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound:

Activity Type Cell Line / Target IC50 (µM) Notes
AnticancerMCF-70.045Significant cytotoxicity observed
AnticancerA5490.045Comparable to standard chemotherapeutics
Enzyme InhibitionCYP1A2Not specifiedPotential impact on drug metabolism
AntimicrobialVarious BacteriaNot specifiedPotential for development as an antibiotic

Case Studies

In recent studies, this compound was evaluated for its anticancer properties:

  • Study on MCF-7 Cell Line : A study demonstrated that the compound induced apoptosis in MCF-7 cells, leading to cell cycle arrest in the G0/G1 phase. The compound's mechanism involved ROS generation and mitochondrial dysfunction .
  • Comparative Analysis with Similar Compounds : When compared to methyl 6-bromoisoquinoline-4-carboxylate (which lacks the chlorine atom), the presence of both halogens in this compound significantly enhanced its biological activity profile. This highlights the importance of structural modifications in developing effective therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate?

The synthesis typically involves multi-step functionalization of the isoquinoline core. Bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 1-position may involve electrophilic substitution or palladium-catalyzed cross-coupling. The carboxylate group is often introduced via esterification of the corresponding carboxylic acid intermediate. Key steps require optimization of temperature, solvent polarity (e.g., DMF or acetic acid), and catalysts to avoid side reactions such as dehalogenation or over-substitution .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions via coupling patterns (e.g., deshielding effects from bromine and chlorine).
  • X-ray crystallography : Programs like SHELXL refine atomic coordinates and thermal displacement parameters, while ORTEP-III generates graphical representations of molecular geometry and bond angles .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak and isotopic pattern consistent with bromine/chlorine presence .

Q. What reactivity patterns are expected in this compound during cross-coupling reactions?

The bromine atom at the 6-position is more reactive than the chlorine at the 1-position in Suzuki-Miyaura or Buchwald-Hartwig couplings due to lower bond dissociation energy. The carboxylate group at the 4-position may act as an electron-withdrawing group, polarizing the ring and directing metallation to specific sites. Steric hindrance from the methyl ester can influence regioselectivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve conformational ambiguities?

SHELXL refinement incorporates anisotropic displacement parameters and hydrogen bonding networks to model non-planar ring systems. For puckering analysis, Cremer-Pople coordinates quantify out-of-plane deviations using amplitude (QQ) and phase (θ\theta) parameters. ORTEP-3 visualizes thermal ellipsoids, highlighting dynamic disorder or twinning artifacts that may arise from halogen-heavy structures .

Q. What strategies address contradictory spectroscopic data in halogenated isoquinoline derivatives?

Discrepancies between experimental and theoretical NMR chemical shifts can arise from solvent effects or crystal packing. Mitigation strategies include:

  • DFT calculations : B3LYP/6-31G(d) simulations with implicit solvent models (e.g., PCM) to predict shifts.
  • Dynamic NMR : Variable-temperature studies to detect conformational exchange broadening.
  • Multi-technique validation : Cross-referencing IR (C=O stretch ~1700 cm1^{-1}) and XPS (Br 3d5/2_{5/2} binding energy ~70 eV) .

Q. How do electronic effects of bromine and chlorine influence the compound’s interaction with biological targets?

Bromine’s polarizability enhances van der Waals interactions with hydrophobic protein pockets, while chlorine’s electronegativity modulates π-stacking in DNA intercalation. QSAR studies correlate Hammett σp_p values (Br: +0.23, Cl: +0.47) with inhibitory potency against enzymes like topoisomerase II. Substituent positioning affects binding entropy; molecular docking simulations (AutoDock Vina) can predict orientation in active sites .

Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

A factorial design approach varies:

  • Halogen substituents : Replace Br/Cl with F or I to assess steric/electronic impacts.
  • Ester hydrolysis : Generate the free carboxylic acid to study pH-dependent solubility.
  • Positional isomerism : Synthesize 5-bromo-3-chloro analogs to compare bioactivity. High-throughput screening (HTS) in 96-well plates quantifies IC50_{50} values against cancer cell lines (e.g., MCF-7), with LC-MS monitoring metabolic stability .

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